2-(1-Methyl-1H-pyrazol-5-yl)-1-ethanamine hydrochloride
Overview
Description
“2-(1-Methyl-1H-pyrazol-5-yl)-1-ethanamine hydrochloride” is a chemical compound that is part of the pyrazole class of compounds . Pyrazole compounds are known for their diverse pharmacological effects . The exact properties and uses of this specific compound are not widely documented, indicating that it may be a relatively new or less-studied compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C5H10N3Cl1 . The molecular weight of the compound is 147.606 Da .The compound is stored at a temperature of 4 degrees Celsius .
Safety and Hazards
The safety data sheet for “2-(1-Methyl-1H-pyrazol-5-yl)-1-ethanamine hydrochloride” indicates that it is a combustible liquid. It does not have a flash point, suggesting that it does not ignite easily . The compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-9-6(2-4-7)3-5-8-9;/h3,5H,2,4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRJLOGESICABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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